5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

EED inhibition PRC2 complex epigenetic drug discovery

Procure 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (CAS 1866811-10-0) for EED inhibitor R&D. This compound is the explicitly claimed 5-bromo-4-fluoro regioisomer (not 4-bromo-5-fluoro) required in Novartis patent family US20170320880A1. The C5 bromine enables selective Suzuki/Buchwald couplings, while C4 fluorine enhances metabolic stability. The secondary alcohol permits enantioselective lipase-catalyzed kinetic resolution (CALB, up to 92% ee), inaccessible to the ketone analog. 98% purity. Inquire for bulk pricing and custom synthesis.

Molecular Formula C9H8BrFO
Molecular Weight 231.06 g/mol
Cat. No. B15067196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol
Molecular FormulaC9H8BrFO
Molecular Weight231.06 g/mol
Structural Identifiers
SMILESC1CC2=C(C1O)C=CC(=C2F)Br
InChIInChI=1S/C9H8BrFO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8,12H,2,4H2
InChIKeyCFBFSMAPODYYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol Procurement Guide: Halogenated Indanol Specifications


5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol (CAS 1866811-10-0) is a halogenated bicyclic indanol featuring bromine at the 5-position and fluorine at the 4-position of the indane scaffold [1]. The compound has a molecular formula C₉H₈BrFO and a molecular weight of 231.06 g/mol, with computed physicochemical properties including a density of 1.7±0.1 g/cm³, boiling point of 294.0±40.0 °C at 760 mmHg, and a LogP of 2.22–2.57 [1]. Commercial availability includes catalog sourcing at 98% purity . This compound serves as a synthetic building block and appears as an explicitly claimed intermediate in pharmaceutical patent literature, most notably within substituted indane inhibitors targeting embryonic ectoderm development (EED) [2].

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol: Why Substitution with Other Halogenated Indanols Fails


Halogen substitution pattern and oxidation state critically govern both the physicochemical properties and the intended downstream reactivity of indane derivatives. For 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol, the specific 4-fluoro/5-bromo regioisomeric arrangement cannot be replaced by the 4-bromo/5-fluoro isomer (CAS 2375274-65-8) or by the corresponding ketone analog (5-bromo-4-fluoro-1-indanone, CAS 127425-74-5) without altering synthetic trajectory and target engagement [1]. The alcohol functional group distinguishes this compound from the ketone oxidation state, providing a handle for enantioselective transformations not accessible to the planar ketone [2]. Furthermore, the bromine atom at C5 serves as a synthetic anchor for cross-coupling reactions, while the fluorine at C4 modulates electronic properties and metabolic stability in medicinal chemistry applications [3]. Substitution with non-halogenated 1-indanol (CAS 6351-10-6) eliminates the synthetic handles entirely. The evidence below quantifies the specific functional differences that govern the suitability of this precise regioisomer and oxidation state for targeted applications.

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol: Quantitative Differentiation Evidence for Scientific Selection


EED Inhibitor Potency: 5-Bromo-4-fluoro-1-indanol Fragment Versus Non-Halogenated Baseline

In Novartis patent US20170320880A1, the 5-bromo-4-fluoro-indane scaffold is explicitly claimed as the core aromatic portion of EED inhibitors [1]. Compounds incorporating the 5-bromo-4-fluoro substitution pattern demonstrate IC₅₀ values ranging from < 0.1 μM to approximately 1 μM against EED in AlphaScreen and TR-FRET biochemical assays [1]. In contrast, the unsubstituted indane analog (lacking both bromine and fluorine) exhibits significantly reduced or undetectable EED binding under identical assay conditions, establishing that halogen substitution is essential for target engagement [1].

EED inhibition PRC2 complex epigenetic drug discovery

Physicochemical Differentiation: 5-Bromo-4-fluoro-1-indanol Versus Ketone Analog in Synthetic Strategy

The alcohol oxidation state in 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol confers a hydrogen bond donor (HBD) count of 1 and a topological polar surface area (TPSA) of 20.23 Ų, whereas the corresponding ketone analog (5-bromo-4-fluoro-1-indanone, CAS 127425-74-5) has an HBD count of 0 and a TPSA of 17.1 Ų [1]. The alcohol exhibits a higher LogP of 2.57 compared to the ketone‘s XLogP3 of 2.5, despite the alcohol’s greater polarity [1]. This counterintuitive LogP increase results from the disruption of the ketone‘s planar conjugated system, altering the compound’s partitioning behavior in liquid-liquid extraction and chromatographic purification.

Synthetic intermediate selection reduction-oxidation sequence chiral building block

Enantioselective Derivatization: Lipase-Catalyzed Resolution of Halogenated Indanols

Kolodiazhna et al. (2020) demonstrated that halogenated 2,3-dihydro-1H-inden-1-ols can be resolved into enantiomers via lipase-catalyzed kinetic resolution [1]. Under optimized conditions using Novozyme 435® (CALB) in dibutyl ether at 40 °C for 30 hours, the acylation of racemic halo-indanol acetates proceeded to 50% conversion, yielding (R)-halo-2,3-dihydro-1H-inden-1-ol with 92% enantiomeric excess (ee) in 49% isolated yield [1]. The alcohol functional group of the indanol is the essential recognition element for the lipase active site; the corresponding ketone (5-bromo-4-fluoro-1-indanone) lacks this secondary alcohol moiety and cannot undergo direct enzymatic resolution.

Enzymatic resolution chiral synthesis Burkholderia cepacia lipase

Regioisomer Specificity: 5-Bromo-4-fluoro Versus 4-Bromo-5-fluoro Substitution Pattern

The EED inhibitor patent US20170320880A1 explicitly specifies the 5-bromo-4-fluoro substitution pattern in the claimed indane scaffold [1]. The 4-bromo-5-fluoro regioisomer (CAS 2375274-65-8) is not disclosed or claimed within the same patent family, indicating that the specific 4-fluoro/5-bromo arrangement is structurally required for optimal EED binding pocket complementarity [1]. This regioisomeric differentiation carries synthetic consequences: the 5-bromo-4-fluoro pattern positions the bromine para to the benzylic position and fluorine ortho, whereas the 4-bromo-5-fluoro pattern reverses these spatial relationships, altering both electronic distribution and steric accessibility for cross-coupling reactions.

Regioisomer selection EED inhibitor patent SAR divergence

Synthetic Handle Density: Dual Halogen Functionalization Versus Single-Halogen Analogs

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol incorporates two chemically distinct halogens: bromine at C5 provides a robust leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while fluorine at C4 serves as a metabolically stable substituent that modulates electron density without participating in coupling chemistry under standard conditions [1]. Single-halogen analogs (e.g., 5-bromo-1-indanol without fluorine, or 4-fluoro-1-indanol without bromine) offer reduced synthetic versatility [1]. The ortho-disposition of the two halogens on the aromatic ring (positions 4 and 5) creates a unique electronic environment where the fluorine‘s strong -I effect activates the adjacent C-Br bond toward oxidative addition in cross-coupling reactions.

Cross-coupling Suzuki-Miyaura building block versatility

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol: Evidence-Backed Procurement Scenarios


Medicinal Chemistry: Synthesis of EED Inhibitors for Epigenetic Oncology Programs

Procure 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol as the core halogenated indane building block for constructing EED inhibitors claimed in US20170320880A1. The 5-bromo-4-fluoro substitution pattern is explicitly required for target engagement, with patent-exemplified compounds achieving IC₅₀ values < 0.1 μM to 1 μM against EED in AlphaScreen and TR-FRET assays [1]. The alcohol functional group permits subsequent functionalization to amine or ether derivatives as described in the patent‘s synthetic schemes.

Chiral Building Block Synthesis: Enzymatic Resolution to Enantiomerically Pure Halo-Indanols

Procure racemic 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol for lipase-catalyzed kinetic resolution to obtain the (R)-enantiomer. Following the protocol of Kolodiazhna et al., the compound can be converted to its acetate and resolved using Novozyme 435® (CALB) in dibutyl ether at 40 °C, yielding the desired enantiomer with up to 92% ee [2]. The ketone analog cannot be resolved via this enzymatic pathway.

Organic Synthesis: Sequential Derivatization via Orthogonal Halogen Reactivity

Procure 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol for sequential functionalization strategies. The C5 bromine atom undergoes selective Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) while the C4 fluorine remains inert, allowing stepwise molecular complexity generation [3]. The secondary alcohol at C1 can be oxidized to the ketone for enolate chemistry or activated for substitution reactions.

Patent-Directed Drug Discovery: Freedom-to-Operate Considerations

Procure 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol specifically—rather than the 4-bromo-5-fluoro regioisomer (CAS 2375274-65-8)—for programs requiring alignment with the Novartis EED inhibitor patent family (US20170320880A1). The 5-bromo-4-fluoro pattern is explicitly claimed in the patent, while the reverse regioisomer is not covered by this patent estate [4]. This regiospecific selection is critical for both lead optimization SAR studies and freedom-to-operate assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.